3-(4-methylphenyl)thiophene-2-carboxylic Acid
Overview
Description
3-(4-Methylphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H10O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a carboxylic acid group and a 4-methylphenyl substituent.
Preparation Methods
The synthesis of 3-(4-methylphenyl)thiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 4-methylbenzoyl chloride.
Friedel-Crafts Acylation: Thiophene undergoes Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(4-methylphenyl)thiophene.
Oxidation: The resulting 3-(4-methylphenyl)thiophene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and esters, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Methylphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors due to its thiophene core.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.
Organic Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)thiophene-2-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-(4-Methylphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
3-(4-Methylphenyl)methoxythiophene-2-carboxylic acid: This compound has a methoxy group instead of a carboxylic acid group, affecting its reactivity and applications.
3-Methylthiophene-2-carboxylic acid: Lacks the 4-methylphenyl substituent, resulting in different chemical properties and uses.
Thiophene-2-carboxylic acid: The simplest derivative with only a carboxylic acid group, used as a precursor in various syntheses
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in targeted applications.
Properties
IUPAC Name |
3-(4-methylphenyl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-7-15-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEHBBDKPSCJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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